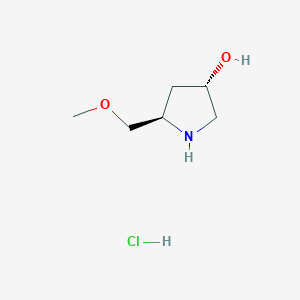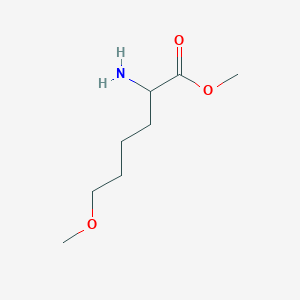
(1S,2S,5R)-2-Isopropyl-5-methylcyclohexanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine hydrochloride is a chiral amine compound. Chiral amines are important in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their biological activity and ability to form enantiomerically pure compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative.
Chiral Resolution: The chiral centers are introduced using chiral catalysts or chiral auxiliaries.
Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve:
Large-Scale Synthesis: Using optimized reaction conditions to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the compound.
Quality Control: Ensuring the final product meets industry standards through rigorous testing.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction may produce secondary amines.
Aplicaciones Científicas De Investigación
(1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine hydrochloride has various scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine hydrochloride: A stereoisomer with different chiral centers.
Cyclohexylamine hydrochloride: A simpler amine with a similar cyclohexane structure.
Isopropylamine hydrochloride: An amine with a similar isopropyl group.
Uniqueness
(1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activity and chemical reactivity compared to its stereoisomers and other similar compounds.
Propiedades
Fórmula molecular |
C10H22ClN |
|---|---|
Peso molecular |
191.74 g/mol |
Nombre IUPAC |
(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H21N.ClH/c1-7(2)9-5-4-8(3)6-10(9)11;/h7-10H,4-6,11H2,1-3H3;1H/t8-,9+,10+;/m1./s1 |
Clave InChI |
XAKVMELMSQHWLY-RDTSDOJCSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]([C@H](C1)N)C(C)C.Cl |
SMILES canónico |
CC1CCC(C(C1)N)C(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide](/img/structure/B13569246.png)
![6-(2,6-Dioxo-3-piperidyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B13569266.png)

![1-Oxa-8-azaspiro[4.5]decan-7-one](/img/structure/B13569281.png)



![[1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanaminehydrochloride](/img/structure/B13569299.png)


![3-bromo-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B13569312.png)
![3-(4-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13569317.png)
